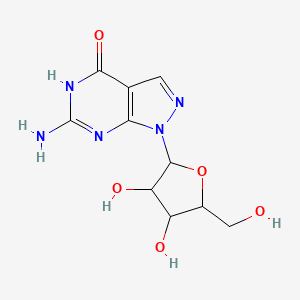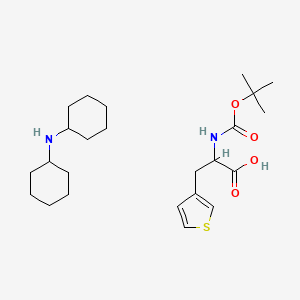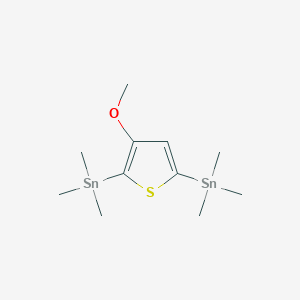
2,3-Dihydro-6-methyl-1,4-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-6-methyl-1,4-naphthalenedione is a chemical compound with the molecular formula C11H10O2. It is a derivative of naphthoquinone, characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methyl-1,4-naphthalenedione typically involves the reduction of 6-methyl-1,4-naphthoquinone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst can be employed for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-6-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to 6-methyl-1,4-naphthoquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 2,3-dihydro-6-methyl-1,4-naphthalenediol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-methyl-1,4-naphthoquinone.
Reduction: 2,3-dihydro-6-methyl-1,4-naphthalenediol.
Substitution: Various substituted naphthalenedione derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-6-methyl-1,4-naphthalenedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The biological activity of 2,3-Dihydro-6-methyl-1,4-naphthalenedione is primarily due to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of other naphthoquinones, which act as oxidizing or dehydrogenation agents. The compound can target various cellular pathways, including those involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2,3-Dimethyl-1,4-naphthoquinone: A derivative with additional methyl groups.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced biological activity
Uniqueness
2,3-Dihydro-6-methyl-1,4-naphthalenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-3,6H,4-5H2,1H3 |
Clave InChI |
JJZBFBJMFWBKML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)




![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)



